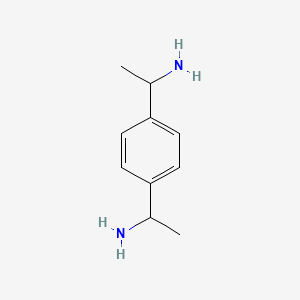
1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl- is an organic compound with the molecular formula C10H16N2. It is also known by its alternative name, 1,1’-(1,4-phenylene)bisethanamine . This compound is characterized by the presence of two methyl groups attached to the alpha positions of the benzenedimethanamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl- can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromobenzene with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of 1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl- often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Amine derivatives.
Substitution: Substituted benzenedimethanamine derivatives.
Scientific Research Applications
1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,4-Benzenedimethanamine: Lacks the alpha methyl groups, resulting in different chemical properties and reactivity.
1,4-Benzenedimethanol: Contains hydroxyl groups instead of amine groups, leading to distinct chemical behavior.
1,4-Diaminobenzene: Features amine groups directly attached to the benzene ring, differing in structure and reactivity.
Uniqueness: 1,4-Benzenedimethanamine, alpha1,alpha4-dimethyl- is unique due to the presence of the alpha methyl groups, which influence its steric and electronic properties. These modifications can enhance its reactivity and specificity in certain chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
827-97-4 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H16N2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-8H,11-12H2,1-2H3 |
InChI Key |
ZWUNOUUCOIIXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B14071600.png)
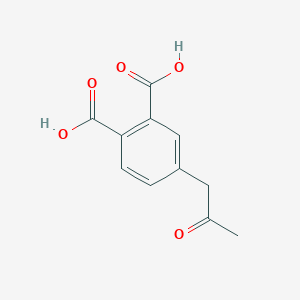
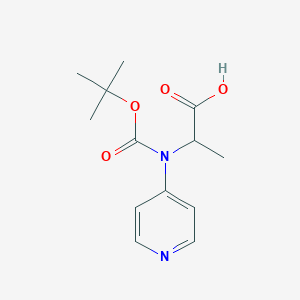
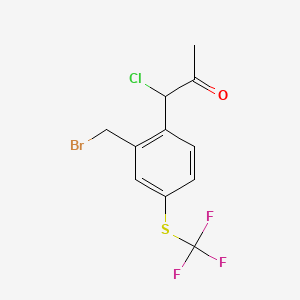
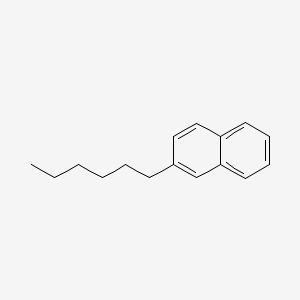
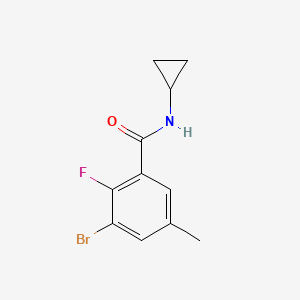
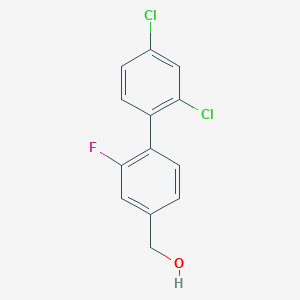
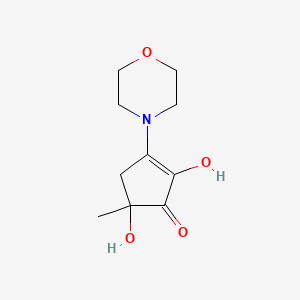
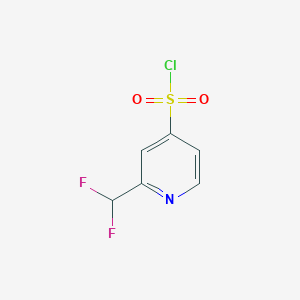
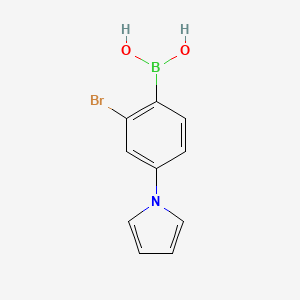

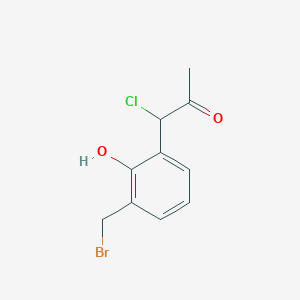

![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)
